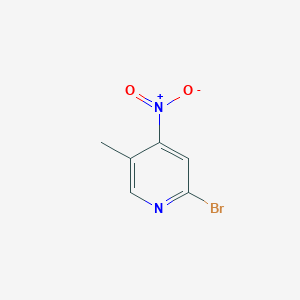

2-Bromo-5-methyl-4-nitropyridine

Description

Overview of Pyridine (B92270) Heterocycles as Pivotal Chemical Scaffolds

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. rsc.orgnih.gov Described as a "privileged scaffold," the pyridine ring is a core component in over 7,000 existing drug molecules and is found in numerous FDA-approved pharmaceuticals. rsc.org Its prevalence is attributed to several key characteristics. As an isostere of benzene, it introduces a nitrogen atom that can act as a hydrogen bond acceptor, a feature crucial for molecular recognition at biological targets. rsc.orgresearchgate.net This nitrogen also imparts basicity and enhances the water solubility of molecules, which can improve the pharmacokinetic properties of drug candidates. nih.govresearchgate.net

The pyridine framework is not only a synthetic invention but is also widespread in nature, forming the basis for essential biomolecules such as niacin (vitamin B3), pyridoxine (B80251) (vitamin B6), and coenzymes like NAD and NADP. dovepress.com Its presence in a diverse range of natural alkaloids further underscores its biological significance. dovepress.comresearchgate.net The adaptability of the pyridine ring allows it to serve as a versatile starting material for creating a multitude of derivatives with a wide spectrum of biological activities, from antibacterial to anticancer agents. nih.govresearchgate.net

The Synergistic Influence of Halogen and Nitro Substituents on Pyridine Reactivity

The reactivity of the pyridine ring is significantly altered by the presence of substituents. While the pyridine ring itself is electron-deficient compared to benzene, the introduction of strongly electron-withdrawing groups, such as a nitro group (NO₂), further depletes the ring of electron density. masterorganicchemistry.com This effect is particularly pronounced when the nitro group is positioned ortho or para to a halogen atom. masterorganicchemistry.comlibretexts.org

This electronic modification is central to the reactivity of halonitropyridines in nucleophilic aromatic substitution (SNAr) reactions. The process involves the attack of a nucleophile on the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitro group provides crucial stabilization for this transient intermediate, lowering the activation energy of the reaction. masterorganicchemistry.comresearchgate.net

In this synergistic relationship, the halogen (in this case, bromine) functions as an excellent leaving group. The combination of a highly electron-deficient ring, a stabilized intermediate, and a good leaving group makes halonitropyridines, including 2-Bromo-5-methyl-4-nitropyridine, highly susceptible to displacement reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides. nbinno.com This predictable and efficient reactivity makes them powerful building blocks in synthetic chemistry. innospk.com

Positioning of this compound within Contemporary Synthetic and Medicinal Chemistry Research

This compound (CAS RN: 66092-62-4) and its isomers are valuable precursors in the synthesis of biologically active compounds. mdpi.comnih.gov The specific substitution pattern of this molecule—with the bromine at the 2-position, the nitro group at the 4-position, and the methyl group at the 5-position—dictates its unique reactivity and potential applications. sigmaaldrich.com

Halogenated and nitrated pyridines are key intermediates in the production of pharmaceuticals and agrochemicals. nbinno.com For instance, research on structurally similar compounds has demonstrated their utility. 2-Chloro-5-methyl-3-nitropyridine (B188117) has been used as a starting material for the synthesis of potent Janus kinase 2 (JAK2) inhibitors, a class of drugs investigated for cancer therapy. mdpi.com Similarly, other nitropyridine derivatives are used to create herbicides. mdpi.com

The strategic placement of the reactive sites in this compound allows for sequential and site-selective modifications. The highly activated bromine at the C2 position is primed for nucleophilic substitution, while the nitro group at the C4 position can be readily reduced to an amine. This amine can then be used in a variety of subsequent coupling reactions to build more complex molecular architectures. This versatility positions this compound as a significant intermediate for developing new therapeutic agents and other functional organic molecules. mdpi.comnih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 66092-62-4 sigmaaldrich.com |

| Molecular Formula | C₆H₅BrN₂O₂ sigmaaldrich.com |

| Molecular Weight | 217.02 g/mol |

| Appearance | Crystalline Powder |

Spectroscopic Data for Isomeric 2-Bromo-4-methyl-5-nitropyridine (B1267849)

| Type | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.94 (1H, s), 7.53 (1H, s), 2.64 (3H, s) |

| ¹H NMR (DMSO-d6) | δ 8.75 (1H, s), 7.27 (2H, s), 6.31 (1H, s), 2.49 (3H, s) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-5-methyl-3-nitropyridine |

| Benzene |

| Niacin |

| Pyridoxine |

| 1-chloro-2,4-dinitrobenzene |

| Chlorobenzene |

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-methyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLJFEVQBNWRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540249 | |

| Record name | 2-Bromo-5-methyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66092-62-4 | |

| Record name | 2-Bromo-5-methyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Methyl 4 Nitropyridine and Its Derivatives

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on a substituted pyridine (B92270) ring requires careful consideration of the directing effects of the existing substituents and the choice of brominating agent.

Bromination of Methylnitropyridines

The direct bromination of methylnitropyridines is complicated by the competing directing effects of the methyl group (ortho-, para-directing and activating) and the nitro group (meta-directing and deactivating). The pyridine nitrogen itself is a deactivating group, further complicating electrophilic substitution. Ionic bromination with bromine and a strong acid typically shows a regioselectivity different from radical chlorination. youtube.com For pyridines with electron-donating substituents, electrophiles will generally react at the ortho and para positions relative to that substituent. youtube.com

Due to the strong deactivation of the pyridine ring by the nitro group, direct bromination of a methylnitropyridine to achieve a specific isomer like 2-bromo-5-methyl-4-nitropyridine in high yield is challenging. The reaction often requires forcing conditions which can lead to a mixture of products or decomposition.

Application of N-Bromosuccinimide (NBS) in Selective Pyridine Bromination

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent, often used for allylic and benzylic brominations, as well as for the bromination of electron-rich aromatic and heteroaromatic systems. pearson.com Its advantage lies in providing a low concentration of bromine radicals or electrophilic bromine, which can lead to higher selectivity compared to using molecular bromine. znaturforsch.com

For pyridine systems, NBS has been employed for the bromination of activated rings, such as aminopyridines. For instance, 2-amino-3-picoline can be brominated with NBS in refluxing acetonitrile (B52724), with the regioselectivity being dominated by the directing effect of the amino group. youtube.com However, the application of NBS for the selective bromination of deactivated pyridine rings, such as those bearing a nitro group, is less common and often requires specific conditions or catalysis. The use of DMF as a solvent in NBS brominations of electron-rich aromatic compounds has been shown to afford high para-selectivity. pearson.com

Controlled Nitration Protocols

The nitration of substituted pyridines is another challenging transformation due to the deactivating nature of the pyridine nitrogen, which is exacerbated by the strongly acidic conditions of nitration that lead to the formation of the even more deactivated pyridinium (B92312) ion. stackexchange.com

Nitration of Bromomethylpyridines

The synthesis of this compound via the direct nitration of 2-bromo-5-methylpyridine (B20793) is a conceivable route. In this precursor, the bromo substituent is a deactivating ortho-, para-director, while the methyl group is an activating ortho-, para-director. The interplay of these directing effects, along with the inherent reactivity of the pyridine ring, will determine the regiochemical outcome of the nitration.

A less aggressive nitrating reagent, nitro-saccharin, in the presence of a Lewis acid, has been shown to nitrate (B79036) some pyridines. youtube.com Another alternative is the nitration of pyridine-N-oxides, which are more reactive than the parent pyridines. The N-oxide can be subsequently removed by reduction. wikipedia.org

Methodologies for Minimizing Over-nitration and By-product Formation

Controlling nitration reactions to achieve mono-nitration at a specific position and avoid the formation of undesired isomers or over-nitrated products is a key challenge. Several strategies have been developed to address this:

Use of Milder Nitrating Agents: Instead of the harsh nitric acid/sulfuric acid mixture, milder reagents such as acetyl nitrate or nitronium tetrafluoroborate (B81430) can be employed. youtube.com

Catalysis: The use of solid acid catalysts, such as zeolites, can promote regioselectivity in electrophilic aromatic substitution reactions, including nitration, through shape-selectivity within their porous structures.

Reaction Conditions Control: Careful control of reaction temperature and reaction time is crucial. Lower temperatures generally favor higher selectivity.

Protecting/Directing Groups: The introduction of a temporary directing group can guide the nitration to the desired position, after which the directing group is removed.

A recent study on the nitration of spirobifluorene demonstrated that using copper(II) nitrate in combination with acetic anhydride (B1165640) allowed for a high degree of regioselectivity and yield control, preventing the formation of over-nitrated products by carefully tuning the amount of the nitrating agent. utexas.edu Such controlled nitration systems could potentially be adapted for pyridine substrates.

Synthetic Routes via Functional Group Interconversions

Given the challenges of direct C-H functionalization on the pyridine ring, synthetic routes involving the interconversion of functional groups are often more efficient and selective for the preparation of polysubstituted pyridines like this compound.

One prominent example is the Sandmeyer reaction, which allows for the introduction of a bromo substituent via a diazonium salt intermediate derived from an amino group. A synthesis of 2-bromo-4-methyl-5-nitropyridine (B1267849) has been reported starting from 4-methyl-2-aminopyridine. This starting material is first nitrated to yield 4-methyl-5-nitro-2-aminopyridine. The subsequent diazotization of the amino group followed by treatment with a copper(I) bromide source introduces the bromine at the 2-position. thieme-connect.com

Another important functional group interconversion is the conversion of a hydroxypyridine to a bromopyridine. For instance, 2-hydroxy-5-methyl-3-nitropyridine (B188116) can be treated with phosphorus(V) oxybromide (POBr₃) to afford 2-bromo-5-methyl-3-nitropyridine (B1280105) in high yield. thieme-connect.de This method is effective for introducing a bromine atom in place of a hydroxyl group.

These functional group interconversion strategies often provide a more reliable and regiochemically defined pathway to the desired substituted pyridine, circumventing the difficulties associated with direct electrophilic aromatic substitution on the deactivated pyridine nucleus.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-methyl-2-aminopyridine | 1. H₂SO₄, HNO₃, 5-20°C then 50°C, 7h; 2. t-BuONO, CuBr₂, MeCN, 60-65°C, 2h | 2-bromo-4-methyl-5-nitropyridine | 17% (over 2 steps) | thieme-connect.com |

| 2-hydroxy-5-methyl-3-nitropyridine | POBr₃, DMF, 0-10°C then 80°C, 12h | 2-bromo-5-methyl-3-nitropyridine | 86% | thieme-connect.de |

Table 1: Examples of Functional Group Interconversions for the Synthesis of Bromo-Methyl-Nitropyridine Derivatives

Transformation from Hydroxypyridine Precursors via Halogenation (e.g., using POBr₃)

A common and effective method for synthesizing bromopyridines is the halogenation of the corresponding hydroxypyridine precursors. The transformation of a hydroxyl group to a bromine atom on the pyridine ring can be achieved using various brominating agents, with phosphorus oxybromide (POBr₃) being a prominent example.

The general reaction involves treating a hydroxypyridine with a halogenating agent, often in a suitable solvent and at elevated temperatures. For instance, the synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) has been accomplished by treating the precursor with phosphorus oxychloride (POCl₃) in acetonitrile at 75°C for 19 hours, resulting in an 88% yield. rsc.org While this example uses POCl₃ for chlorination, the analogous reaction with POBr₃ is a standard procedure for bromination.

The mechanism of this type of reaction typically involves the activation of the pyridine hydroxyl group by the phosphorus oxyhalide, followed by nucleophilic attack of the halide ion.

Table 1: Example of Halogenation of a Hydroxypyridine Derivative

| Precursor | Reagent | Conditions | Product | Yield |

| 2-hydroxy-3-bromo-4-methyl-5-nitropyridine | POCl₃ | CH₃CN, 75°C, 19h | 3-bromo-2-chloro-4-methyl-5-nitropyridine | 88% |

This table illustrates a related transformation using a chlorinating agent, which is mechanistically similar to bromination with POBr₃. rsc.org

Oxidation of Aminopyridines to Nitropyridines

The direct introduction of a nitro group onto a pyridine ring can be challenging. An alternative strategy involves the oxidation of an aminopyridine to the corresponding nitropyridine. This transformation is particularly useful when the desired substitution pattern is more easily achieved by starting with an amino-substituted pyridine.

A variety of oxidizing agents can be employed for this purpose. One effective method involves the use of peroxy acids, such as trifluoroperacetic acid, which can be generated in situ. The oxidation of aminopyridines to nitropyridines has been a subject of study, providing a route to nitro-substituted heterocycles that might otherwise be difficult to synthesize. acs.org

The reaction conditions for such oxidations must be carefully controlled to avoid side reactions and to handle the potentially energetic nature of the reagents and products.

Diazotization-Mediated Transformations for Related Pyridines

Diazotization of aminopyridines provides a versatile platform for the synthesis of a wide range of substituted pyridines. This process involves the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org These diazonium salts are valuable intermediates that can be converted into various functional groups. organic-chemistry.org

For example, the synthesis of 2-bromo-4-methyl-5-nitropyridine can be achieved through a diazotization reaction. guidechem.com In this process, 4-methyl-5-nitro-2-aminopyridine is treated with tert-butyl nitrite and cuprous bromide in acetonitrile at elevated temperatures. guidechem.com This method, a variation of the Sandmeyer reaction, allows for the replacement of the amino group with a bromine atom. guidechem.com

The diazotization of 2- and 4-aminopyridines in dilute mineral acid leads to the formation of diazonium ions, which are often unstable and rapidly hydrolyze to the corresponding hydroxy-compounds. rsc.org However, these intermediates can be trapped by other nucleophiles to yield the desired substituted pyridines. rsc.org

Table 2: Diazotization for the Synthesis of 2-Bromo-4-methyl-5-nitropyridine. guidechem.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 4-methyl-5-nitro-2-aminopyridine | t-BuONO, CuBr₂ | Acetonitrile, 60-70°C | 2-bromo-4-methyl-5-nitropyridine | 17% |

Chemoenzymatic and Asymmetric Synthetic Approaches to Pyridine Analogues

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and asymmetric synthetic methods. These approaches utilize enzymes or chiral catalysts to produce chiral molecules with high selectivity.

In the context of pyridine derivatives, chemoenzymatic strategies have been employed to synthesize chiral alcohols and other functionalized analogues. nih.gov For example, prochiral acyl moieties can be introduced into picoline derivatives, and the resulting carbonyl group can be stereoselectively reduced using alcohol dehydrogenases, such as the one from Lactobacillus kefir, to yield chiral alcohols with high enantiomeric excess (95->99% ee) and in high yields (up to 98%). nih.gov

While not directly applied to this compound in the reviewed literature, these methodologies showcase the potential for creating complex, chiral pyridine-based structures. researchgate.netnih.gov The use of chiral N-oxides as organocatalysts in asymmetric reactions, such as the allylation of aldehydes, further highlights the progress in this field. researchgate.net These methods offer access to valuable chiral building blocks for the synthesis of bioactive compounds. nih.govnih.gov

Process Optimization and Scale-Up Considerations in Nitropyridine Synthesis

The transition from laboratory-scale synthesis to industrial production of nitropyridines requires careful process optimization and scale-up considerations. The synthesis of nitropyridines, particularly those involving nitration reactions, often involves highly energetic intermediates and potentially explosive reaction mixtures, necessitating a focus on safety. researchgate.net

Continuous flow technology has emerged as a safer and more efficient alternative to traditional batch processing for nitration reactions. researchgate.net By using a continuous flow system, the accumulation of hazardous intermediates can be minimized. researchgate.net For example, the synthesis of 4-nitropyridine (B72724) from pyridine N-oxide has been successfully scaled up using a two-step continuous flow process, achieving a high throughput with an 83% yield and high selectivity. researchgate.net

Key aspects of process optimization include:

Reagent Selection and Stoichiometry: Using cost-effective and safe reagents, and optimizing their ratios to maximize yield and minimize waste.

Reaction Conditions: Fine-tuning temperature, pressure, and residence time to control the reaction rate and selectivity.

Solvent Choice: Selecting solvents that are effective for the reaction, safe to handle, and easy to remove and recycle.

Work-up and Purification: Developing efficient and scalable extraction and purification protocols to isolate the final product with high purity.

Safety Protocols: Implementing robust safety measures to manage exothermic reactions and handle potentially hazardous materials.

For multi-step syntheses, including chemoenzymatic processes, solvent selection and phase switching are critical for creating an efficient continuous workflow. novartis.com A well-designed process ensures not only high yield and purity but also operational safety and economic viability on a large scale. acs.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 5 Methyl 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chemical behavior of 2-bromo-5-methyl-4-nitropyridine is dominated by nucleophilic aromatic substitution (SNAr). This class of reaction is characteristic of aromatic rings that are substituted with a good leaving group and are activated by potent electron-withdrawing groups. chemeurope.comlibretexts.org In this molecule, the bromine atom serves as the leaving group, while the nitro group (NO₂) at the para position (C-4) strongly activates the pyridine (B92270) ring for nucleophilic attack at the carbon atom bonded to the bromine (C-2). youtube.comlibretexts.org

The SNAr mechanism is a two-step process, often referred to as an addition-elimination mechanism. youtube.comlibretexts.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom attached to the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemeurope.comlibretexts.orglibretexts.org The aromaticity of the pyridine ring is temporarily disrupted during this step.

Elimination of the Leaving Group: The aromatic system is restored as the leaving group (in this case, the bromide ion) is expelled, resulting in the final substituted product. chemeurope.comyoutube.com

The presence of the strongly electron-withdrawing nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. libretexts.orglibretexts.org

Mechanisms of Bromine Displacement by Diverse Nucleophiles

The bromine atom at the C-2 position of this compound is readily displaced by a variety of nucleophiles, making it a versatile intermediate in the synthesis of substituted pyridine derivatives.

Amine Nucleophiles: Formation of Aminopyridine Derivatives

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-substituted 2-amino-5-methyl-4-nitropyridines. This substitution follows the general SNAr mechanism, where the nitrogen atom of the amine acts as the nucleophile. These reactions are fundamental in synthesizing more complex molecules, which may serve as precursors for biologically active compounds. In related systems, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, studies have shown that in addition to the expected substitution product, unexpected products resulting from nitro-group migration can sometimes form, particularly in polar aprotic solvents. clockss.orgresearchgate.net

Table 1: Representative SNAr Reactions with Amine Nucleophiles

| Reactant | Nucleophile | Typical Product |

|---|---|---|

| This compound | R¹R²NH (Amine) | 2-(R¹R²N)-5-methyl-4-nitropyridine |

| 3-Bromo-4-nitropyridine | Morpholine | 4-(4-Nitropyridin-3-yl)morpholine |

Data inferred from analogous reactions described in the literature. clockss.org

Oxygen-Based Nucleophiles: Alkoxylation and Hydroxylation Reactions

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and hydroxide (B78521) (OH⁻), readily displace the bromide in this compound. Alkoxylation reactions, typically carried out using an alcohol in the presence of a base (e.g., sodium methoxide (B1231860) in methanol), yield 2-alkoxy-5-methyl-4-nitropyridine derivatives. Similarly, reaction with a hydroxide source, such as aqueous sodium hydroxide, results in hydroxylation to produce 5-methyl-4-nitro-2-pyridone, which exists in tautomeric equilibrium with its corresponding 2-hydroxypyridine (B17775) form. The SNAr mechanism with these nucleophiles proceeds via the characteristic Meisenheimer intermediate. chemeurope.comyoutube.com

Sulfur-Based Nucleophiles: Thiolation and Sulfonylation Reactions

Sulfur-based nucleophiles, known for their high nucleophilicity, react efficiently with this compound. Thiolates (RS⁻), generated from thiols and a base, can displace the bromine atom to form 2-(alkylthio)- or 2-(arylthio)-5-methyl-4-nitropyridines. Furthermore, reactions can lead to sulfonylation products. For instance, the displacement of a bromide by a sulfinate salt (RSO₂⁻) would yield a sulfone, 2-(alkylsulfonyl)- or 2-(arylsulfonyl)-5-methyl-4-nitropyridine. These reactions expand the synthetic utility of the parent compound, allowing for the introduction of various sulfur-containing functional groups.

Regioselectivity and Electronic Effects of the Nitro Group

The regioselectivity of nucleophilic attack is overwhelmingly directed at the C-2 position, which bears the bromo leaving group. This is a direct consequence of the powerful electronic effects of the nitro group at the C-4 position. youtube.com The nitro group is a strong π-electron-withdrawing group, and its position para to the leaving group is optimal for stabilizing the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org Resonance structures for the intermediate show that the negative charge can be delocalized from the pyridine ring onto the oxygen atoms of the nitro group. libretexts.org This delocalization significantly stabilizes the intermediate, lowers the transition state energy, and thus greatly accelerates the rate of nucleophilic substitution. libretexts.orgyoutube.com Substituents in the meta position, by contrast, have a much smaller effect on reactivity because the negative charge of the intermediate cannot be directly delocalized onto the substituent. libretexts.org

Table 2: Influence of Nitro Group Position on Reactivity in SNAr

| Position of NO₂ Relative to Leaving Group | Activating Effect | Reason for Effect |

|---|---|---|

| Ortho (C-3 or C-5) | Strong | Allows for direct resonance stabilization of the Meisenheimer complex. libretexts.orgyoutube.com |

| Para (C-4) | Strong | Allows for direct resonance stabilization of the Meisenheimer complex. libretexts.orgyoutube.com |

Steric Hindrance Effects of the Methyl Group

The methyl group at the C-5 position is not expected to exert a significant steric hindrance on the incoming nucleophile at the C-2 position. The groups are positioned meta to each other, providing sufficient distance to avoid major steric clashes during the formation of the tetrahedral Meisenheimer complex. However, the methyl group does have a secondary electronic effect. As an electron-donating group, it slightly deactivates the ring towards nucleophilic attack by opposing the electron-withdrawing effect of the nitro group and the pyridine ring nitrogen. This effect is generally minor compared to the powerful activating influence of the para-nitro group. In some contexts, ortho-methyl groups have been shown to create steric hindrance that reduces the stability of reaction complexes. researchgate.net In this specific molecule, the methyl group is ortho to the activating nitro group but meta to the reaction center, so its primary influence remains electronic rather than steric.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Palladium-Catalyzed Carbon-Carbon Bond Formationiupac.orgresearchgate.net

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful methods for C-C bond formation. iupac.orgmit.edu The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.netlibretexts.org

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. nih.govresearchgate.net For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position. The reaction is valued for its mild conditions and tolerance of various functional groups. researchgate.netresearchgate.net

A typical Suzuki-Miyaura coupling of this compound would involve the following general conditions:

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Toluene/Water, Dioxane/Water, DMF | Reaction medium |

This table represents generalized conditions for Suzuki-Miyaura coupling reactions involving bromopyridines. nih.govbeilstein-journals.orgresearchgate.net

The Sonogashira coupling reaction is a powerful method for the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, creating arylalkynes and conjugated enynes. libretexts.orgwikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts. wikipedia.org The presence of the nitro group on the pyridine ring can make the substrate particularly suitable for this type of coupling.

The general parameters for a Sonogashira coupling are outlined below:

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst |

| Copper(I) Co-catalyst | CuI | Co-catalyst, facilitates alkyne activation |

| Base | Et₃N, Piperidine, Diisopropylamine | Base and solvent |

| Solvent | THF, DMF | Reaction medium |

This table represents generalized conditions for Sonogashira coupling reactions. washington.eduorganic-chemistry.orgresearchgate.net

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin reagent, catalyzed by palladium. libretexts.org It is known for its tolerance of a wide array of functional groups, although the toxicity of organotin compounds is a significant drawback. For this compound, a Stille coupling could introduce various organic fragments by reacting it with an appropriate organostannane like tributyl(vinyl)tin.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide in the presence of a palladium or nickel catalyst. orgsyn.orgorgsyn.org A key advantage of this method is the high reactivity of the organozinc nucleophiles and its impressive tolerance for functional groups, including nitro groups. orgsyn.orgorgsyn.org The reaction of this compound with an organozinc reagent, such as phenylzinc chloride, would provide the corresponding 2-phenyl derivative.

Heck Coupling: The Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. iupac.org This reaction would allow for the introduction of a substituted vinyl group at the 2-position of the pyridine ring by reacting this compound with an alkene such as styrene (B11656) or an acrylate.

Copper-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

While the palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds, copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent a classical and often cost-effective alternative. nih.govnih.gov These reactions are particularly relevant for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.

For this compound, a copper-catalyzed amination would involve heating the substrate with an amine in the presence of a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or DMSO. The development of specific ligands can significantly improve the efficiency and scope of these copper-catalyzed C-N couplings, even with sterically hindered partners. nih.govnih.gov This method provides a direct route to 2-amino-5-methyl-4-nitropyridine derivatives, which are valuable building blocks in medicinal chemistry.

Ligand Design and Catalyst Optimization for Selective Coupling

The this compound scaffold is a valuable building block in the synthesis of complex molecules, largely through palladium-catalyzed cross-coupling reactions. The bromine atom at the C2 position is susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura coupling. The efficiency and selectivity of these coupling reactions are highly dependent on the choice of ligand and the optimization of the catalytic system.

For Suzuki-Miyaura reactions involving bromo-pyridines, phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the reaction steps. The design of these ligands is crucial for achieving high yields and preventing side reactions. For instance, the use of dppf (1,1'-bis(diphenylphosphino)ferrocene) in conjunction with a palladium source like Pd(dppf)Cl₂ has been shown to be effective for the Suzuki coupling of similar bromo-pyridine derivatives. researchgate.net Optimization studies on related substrates have demonstrated that the combination of a palladium catalyst and a suitable base, such as potassium carbonate (K₂CO₃), in a mixed solvent system can significantly improve reaction yields. researchgate.net

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-pyridines This table is based on findings for related bromo-pyridine structures and illustrates common catalytic systems.

| Catalyst | Ligand | Base | Solvent System | Typical Conditions |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf (integrated) | K₂CO₃ | Water/1,4-dioxane | Microwave, 120 °C researchgate.net |

Reduction Chemistry

The nitro group of this compound is a key functional group that can be readily transformed into other functionalities, significantly expanding the synthetic utility of the compound.

Reduction of the Nitro Group to Amino and Hydroxylamino Functions

The reduction of the nitro group (-NO₂) on the pyridine ring is a common and pivotal transformation. This process typically yields the corresponding amino derivative (4-amino-2-bromo-5-methylpyridine), a valuable intermediate for further functionalization, particularly in the development of pharmaceutical agents. The reduction proceeds through a series of intermediates, including nitroso and hydroxylamino species. mdpi.com

While the final amino product is the most common outcome, the reaction can, under certain conditions, be stopped at the phenylhydroxylamine stage. mdpi.com The formation of these hydroxylamino derivatives (-NHOH) from aromatic nitro compounds is an area of significant interest, though achieving this selectivity can be challenging as the hydroxylamine (B1172632) is often readily reduced further to the amine. mdpi.com

Catalytic Hydrogenation and Chemo-selective Reduction Methods

Catalytic hydrogenation is a widely used method for the reduction of the nitro group. This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). This method is often highly efficient and can proceed under relatively mild conditions.

A critical aspect of the reduction chemistry of this compound is chemo-selectivity. It is often desirable to reduce the nitro group without affecting the bromine substituent, which may be needed for subsequent cross-coupling reactions. Various reducing systems have been developed to achieve this selectivity. Metal-free methods, such as using tetrahydroxydiboron (B82485) in water, have been shown to be highly chemo-selective for the reduction of aromatic nitro compounds, tolerating halogen substituents. organic-chemistry.org Another classic method that can offer chemo-selectivity is the use of tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Table 2: Methods for Nitro Group Reduction

| Reagent(s) | Conditions | Selectivity | Product |

|---|---|---|---|

| H₂ / Pd-C | 1,4-dioxane, 30°C | High | Amino derivative |

| SnCl₂ / HCl | Standard conditions | Good chemo-selectivity | Amino derivative |

| Tetrahydroxydiboron | Water, room temperature | High chemo-selectivity, tolerates halogens | Amino derivative organic-chemistry.org |

Oxidation Chemistry

Beyond reduction, the methyl group and the pyridine nitrogen of this compound can undergo oxidation to yield other important derivatives.

Oxidation of the Methyl Group to Carboxylic Acid Derivatives

The methyl group at the C5 position can be oxidized to a carboxylic acid group (-COOH), yielding 2-bromo-4-nitroisonicotinic acid (also named 2-bromo-5-nitropyridine-4-carboxylic acid). frontierspecialtychemicals.comchemimpex.com This transformation converts the alkyl substituent into a versatile functional group that can participate in amide bond formation and other reactions. The oxidation of electron-deficient methyl groups on aromatic rings can be challenging and often requires strong oxidizing agents. google.com

Methods for the oxidation of resistant aryl methyl groups, such as those on dinitrotoluene, have been developed using reagents like potassium permanganate (B83412) (KMnO₄) or systems involving sulfuric acid with vanadium pentoxide or manganese dioxide at elevated temperatures. google.comresearchgate.net These harsh conditions are often necessary to overcome the deactivating effect of the electron-withdrawing nitro group on the pyridine ring. The resulting 2-bromo-5-nitropyridine-4-carboxylic acid is a valuable intermediate in medicinal and agricultural chemistry. chemimpex.com

N-Oxidation of the Pyridine Nitrogen and its Impact on Reactivity

The nitrogen atom of the pyridine ring can be oxidized to form this compound N-oxide. cenmed.comuni.lu This transformation is typically achieved using oxidizing agents such as peracetic acid. google.com

The formation of the N-oxide has a profound impact on the electronic properties and reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance but electron-withdrawing through induction. This dual nature alters the electron density at various positions on the ring. Specifically, N-oxidation increases the electron density at the C4 position, making it more susceptible to certain reactions. google.com This modification in reactivity is a key strategy in the synthesis of substituted pyridines, allowing for reactions that would not be feasible on the parent pyridine. A related compound, 2-chloro-5-methyl-4-nitropyridine (B1589938) N-oxide, is also known. nih.gov

Other Transformation Pathways

The chemical behavior of this compound, beyond the more common nucleophilic substitutions, is governed by the inherent electronic properties of its substituted pyridine ring. The interplay between the electron-withdrawing bromo and nitro groups and the electron-donating methyl group dictates its reactivity, particularly in pathways involving electrophilic attack or reactions at the ring nitrogen.

Electrophilic Substitution Reactions on the Pyridine Ring

Direct electrophilic aromatic substitution (EAS) on the this compound ring is generally considered to be highly challenging. The pyridine ring itself is an electron-deficient aromatic system, making it less susceptible to attack by electrophiles compared to benzene. This inherent deactivation is significantly intensified by the presence of two powerful electron-withdrawing substituents: the bromine atom at the 2-position and the nitro group at the 4-position.

These groups decrease the electron density of the aromatic ring, making it a poor nucleophile for the key step in the EAS mechanism. masterorganicchemistry.comyoutube.commasterorganicchemistry.com Consequently, forcing conditions, such as high temperatures and highly acidic media, would be required, which often lead to decomposition or alternative reactions rather than the desired substitution.

However, a common strategy to facilitate electrophilic substitution on deactivated pyridine rings involves the initial formation of a pyridine N-oxide. bhu.ac.in The N-oxide oxygen atom can donate electron density back into the ring via resonance, thereby activating the positions ortho and para to it (C-2, C-4, and C-6) towards electrophilic attack. bhu.ac.inyoutube.com In the case of this compound, this would involve the formation of this compound N-oxide. This intermediate is more amenable to electrophilic substitution than the parent pyridine. Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring.

Reactions Involving the Ring Nitrogen Atom

The lone pair of electrons on the pyridine ring's nitrogen atom remains available for reaction with electrophiles, leading to transformations such as N-oxidation and N-alkylation (quaternization).

N-Oxidation:

The most prominent reaction involving the ring nitrogen of this compound is its oxidation to form This compound N-oxide . This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. bhu.ac.in The existence and availability of this N-oxide derivative are confirmed in chemical literature and supplier catalogs, indicating that this is a feasible and documented transformation. novasynorganics.comuni.lucenmed.com

The formation of the N-oxide is a critical step for further functionalization of the pyridine ring, as discussed in the context of electrophilic substitution. The N-oxide not only activates the ring for electrophilic attack but also influences the regioselectivity of other reactions. For instance, the nitro group in 4-nitropyridine-N-oxide is known to be readily replaced by various nucleophiles. researchgate.net

Table 1: N-Oxidation of this compound

| Reactant | Product | Reagents |

|---|

N-Alkylation (Quaternization):

While less specifically documented for this exact molecule in the available research, the nitrogen atom of this compound can, in principle, be alkylated by reacting it with alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. This reaction would introduce a positive charge on the nitrogen atom, further deactivating the ring towards electrophilic attack but potentially activating it for certain types of nucleophilic attack or ring-opening reactions. The general reactivity of pyridines suggests that quaternization is a fundamental transformation pathway.

Applications of 2 Bromo 5 Methyl 4 Nitropyridine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Pharmacologically Active Molecules

The structural features of 2-bromo-5-methyl-4-nitropyridine make it an important starting material for the synthesis of various pharmacologically active molecules. The bromine atom can be readily displaced by nucleophiles, and the nitro group can be reduced to an amine, providing multiple points for chemical modification. pipzine-chem.com

Development of HIV-1 Integrase Inhibitors

While direct synthesis of specific HIV-1 integrase inhibitors from this compound is not extensively detailed in the provided search results, the broader class of pyridine (B92270) derivatives is crucial in the development of these antiviral agents. nih.govnih.gov The general strategy involves creating complex molecules that can inhibit the HIV-1 integrase enzyme, a key component in the viral replication cycle. nih.govbrieflands.com Pyridine-containing compounds are a significant area of research for new anti-HIV agents due to their potential to offer novel structural features not seen in existing inhibitors, which can help combat drug resistance. nih.govnih.gov The synthesis of such inhibitors often involves multi-step processes where pyridine derivatives are key intermediates. nih.gov

Intermediates for Pyridine-Based Drugs and Agrochemicals

This compound and its related isomers serve as crucial intermediates in the synthesis of a variety of pyridine-based drugs and agrochemicals. pipzine-chem.comnbinno.com The reactivity of the bromo and nitro substituents allows for the introduction of different functional groups, leading to a diverse range of final products. nbinno.com

| Target Compound | Intermediate Role of Pyridine Derivative | Application |

| Gabapentin | The related compound 2-amino-5-nitropyridine, which can be synthesized from 2-bromo-5-nitropyridine (B18158), is an important intermediate. nbinno.comgoogle.com | Anticonvulsant drug. nbinno.com |

| Pyridate | 2-Amino-5-nitropyridine, derived from 2-bromo-5-nitropyridine, serves as a key intermediate. nbinno.com | Herbicide. nbinno.com |

| ABT-751 | While a direct link to this compound is not specified, the synthesis of ABT-751 analogues involves complex heterocyclic structures, a field where pyridine derivatives are common building blocks. nih.gov | Antimitotic and antivascular agent. nih.gov |

| Alprazolam | The synthesis of alprazolam, a triazolobenzodiazepine, involves the creation of a fused heterocyclic system. google.comgoogle.commdpi.comresearchgate.net While not a direct precursor, the synthesis of the core benzodiazepine (B76468) structure relies on intermediates that can be accessed through reactions common for substituted pyridines. google.commdpi.com | Anxiolytic drug. google.commdpi.com |

Contribution to the Construction of Diverse Heterocyclic Systems

The chemical reactivity of this compound makes it a valuable tool for constructing a variety of complex heterocyclic systems. The presence of multiple reaction sites allows for the formation of both highly functionalized pyridines and more complex fused ring structures.

Synthesis of Highly Functionalized Pyridines

This compound can be used to synthesize a wide range of highly functionalized pyridines. google.com Key reactions include:

Substitution Reactions: The bromine atom is a good leaving group and can be substituted by various nucleophiles, such as amines and thiols.

Reduction Reactions: The nitro group can be reduced to an amino group, which can then be further modified.

Coupling Reactions: The compound can participate in cross-coupling reactions, like the Suzuki-Miyaura coupling, to form biaryl compounds.

These transformations allow for the introduction of a wide array of substituents onto the pyridine ring, leading to a diverse library of molecules with potential applications in various fields. pipzine-chem.comnbinno.com

Formation of Fused Bicyclic and Polycyclic Heterocycles

The reactivity of this compound also lends itself to the synthesis of fused bicyclic and polycyclic heterocycles. These complex structures are often found in biologically active molecules and materials. nbinno.comlongdom.orgekb.eg For example, derivatives of 2-bromopyridine (B144113) can be used to synthesize quinolines and pyrimidines. nbinno.com The ability to build upon the pyridine core by forming additional rings is a key feature of this class of compounds in synthetic chemistry. longdom.orgekb.eg

| Fused Heterocycle Class | Synthetic Utility of Pyridine Derivatives |

| Quinoline Derivatives | 3-Amino-6-bromopyridine, which can be synthesized from 2-bromo-5-nitropyridine, is a key intermediate for quinoline-based drugs and agrochemicals. nbinno.com |

| Pyrimidine (B1678525) Derivatives | Chalcones can be reacted with guanidine (B92328) hydrochloride to afford pyrimidine derivatives. longdom.org |

Utility in Material Science Research for Novel Compound Development

This compound serves as a significant precursor in material science, particularly in the creation of novel functional materials. The inherent properties of its molecular structure are leveraged to synthesize advanced polymers and organic electronic components.

The presence of nitrogen and bromine atoms, along with the nitro group on the pyridine ring, can influence the electronic and optical characteristics of materials it is incorporated into. pipzine-chem.com Research indicates its utility in developing materials with specialized optoelectronic properties, such as those used in organic light-emitting diodes (OLEDs). pipzine-chem.com By introducing this pyridine derivative into polymer structures through organic synthesis, materials can be endowed with unique functionalities. pipzine-chem.com

Its role extends to the field of organic semiconductors, which are critical for advancements in modern electronics. innospk.com The compound's reactive nature, facilitated by the bromine and nitro groups, allows chemists to introduce a variety of functional groups, making it a flexible cornerstone for creating complex molecules for industrial applications. innospk.com This adaptability is crucial for designing materials with tailored electronic or photophysical properties.

Table 1: Potential Applications in Material Science

| Application Area | Role of this compound | Potential End-Product |

| Polymer Chemistry | Monomeric unit or additive | Advanced polymers with unique properties pipzine-chem.cominnospk.com |

| Organic Electronics | Building block for semiconductor materials | Organic Light-Emitting Diodes (OLEDs) pipzine-chem.com |

| Dyes and Pigments | Intermediate in dye synthesis | Specialized dyes innospk.com |

Integration into Solid-Phase Synthesis for Combinatorial Library Generation

While this compound is established as a versatile building block for creating a diverse range of complex molecules, specific, documented applications of this compound in solid-phase synthesis for the generation of combinatorial libraries are not extensively detailed in available research. pipzine-chem.cominnospk.com

Combinatorial chemistry often utilizes solid-phase synthesis to rapidly produce a large number of different but structurally related molecules. The principles of this field are applied in drug discovery and material science. umb.edu While the reactivity of this compound is suitable for the multi-step syntheses required to build such libraries, direct examples are scarce.

However, related pyridine derivatives have been noted in similar contexts. For instance, the simpler compound, 2-bromo-4-methylpyridine, is used in peptide synthesis for preparing active esters, which are often employed in solid-phase methodologies. cphi-online.com This suggests a potential, though not explicitly documented, utility for this compound in similar applications where a functionalized pyridine core is desired for building molecular diversity.

Scaffold for Supramolecular Chemistry and Nano-Architectures

Currently, there is limited information available in scientific literature detailing the specific use of this compound as a primary scaffold for constructing supramolecular assemblies or nano-architectures.

Supramolecular chemistry involves the design of complex systems formed by non-covalent interactions between molecules, while nano-architectures refer to the assembly of these components on a nanometer scale. Although the pyridine ring itself is a common motif in supramolecular chemistry due to its ability to participate in hydrogen bonding and π-π stacking, specific research employing the this compound derivative for these purposes has not been prominently reported. The development of such structures would depend on the compound's ability to form predictable and stable intermolecular interactions, a research area that remains to be explored for this specific molecule.

Computational and Spectroscopic Investigations of 2 Bromo 5 Methyl 4 Nitropyridine

Quantum Mechanical Studies and Theoretical Predictions

Density Functional Theory (DFT) Calculations for Geometry Optimization

No published studies containing specific DFT geometry optimization parameters for 2-Bromo-5-methyl-4-nitropyridine were found.

Analysis of Electronic Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Specific HOMO and LUMO energy values and analyses for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Detailed NBO analysis, including stabilization energies and charge transfer interactions for this compound, has not been reported in available scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

MEP maps and associated discussions on the electrophilic and nucleophilic sites of this compound are absent from published research.

Prediction of Non-Linear Optical (NLO) Properties

There are no available studies reporting the calculated first-order hyperpolarizability (β) or other NLO properties for this compound.

Vibrational Spectroscopy and Structural Elucidation

While synthesis procedures mention characterization by methods such as NMR, detailed experimental and theoretical vibrational spectroscopy data (FT-IR and Raman) with band assignments for this compound are not present in the accessible scientific literature.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these vibrations occur are characteristic of the bonds within the molecule. For this compound, the FT-IR spectrum is expected to show characteristic peaks corresponding to its constituent functional groups.

While a specific, experimentally verified FT-IR spectrum for this compound is not widely published, the expected absorption bands can be predicted based on the analysis of closely related compounds such as 2-amino-3-methyl-5-nitropyridine (B21948) and 5-bromo-2-nitropyridine (B47719). researchgate.netnih.gov The primary vibrational modes anticipated are associated with the pyridine (B92270) ring, the nitro group (NO₂), the methyl group (CH₃), and the carbon-bromine bond (C-Br).

Key Expected FT-IR Vibrational Bands:

Aromatic C-H Stretching: The pyridine ring's C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

Asymmetric and Symmetric NO₂ Stretching: The nitro group is a strong infrared absorber. The asymmetric stretching vibration is expected to appear as a strong band around 1550-1510 cm⁻¹, while the symmetric stretching vibration should produce a strong band in the 1360-1320 cm⁻¹ range.

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic pyridine ring typically occur in the 1600-1400 cm⁻¹ region.

CH₃ Stretching and Bending: The methyl group will exhibit asymmetric and symmetric C-H stretching vibrations just below 3000 cm⁻¹ (approx. 2980-2950 cm⁻¹ and 2880-2860 cm⁻¹, respectively). Asymmetric and symmetric bending (scissoring) vibrations are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

C-Br Stretching: The carbon-bromine stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum, usually between 700 and 500 cm⁻¹.

The following table summarizes the predicted FT-IR peaks and their corresponding vibrational assignments for this compound, based on data from analogous compounds. researchgate.netnih.gov

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~2970 | Medium | Asymmetric CH₃ Stretch |

| ~2875 | Weak | Symmetric CH₃ Stretch |

| ~1590 | Strong | Aromatic Ring Stretch (C=C, C=N) |

| ~1530 | Very Strong | Asymmetric NO₂ Stretch |

| ~1455 | Medium | Asymmetric CH₃ Bend |

| ~1380 | Medium | Symmetric CH₃ Bend |

| ~1340 | Very Strong | Symmetric NO₂ Stretch |

| ~840 | Strong | C-H Out-of-plane Bending |

| ~600 | Medium-Weak | C-Br Stretch |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations based on the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often results in different vibrational modes being active or more intense in each technique.

For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the pyridine ring skeleton, which often produce strong Raman signals. Studies on similar molecules like 5-bromo-2-nitropyridine and 2-amino-3-methyl-5-nitropyridine provide a basis for predicting the Raman active modes. researchgate.netnih.govchemchart.com

Key Expected FT-Raman Vibrational Bands:

Symmetric NO₂ Stretching: This vibration, expected around 1340 cm⁻¹, typically gives a very strong and characteristic band in the Raman spectrum.

Ring Breathing Mode: The symmetric expansion and contraction of the pyridine ring usually produce a strong and sharp signal, often in the 1000-1050 cm⁻¹ region.

Aromatic C-H Stretching: These modes, appearing above 3000 cm⁻¹, are also observable in Raman spectra.

C-Br Stretching: The carbon-bromine bond vibration (around 600 cm⁻¹) is also Raman active.

The table below details the anticipated FT-Raman shifts for this compound.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3085 | Strong | Aromatic C-H Stretch |

| ~1595 | Medium | Aromatic Ring Stretch |

| ~1345 | Very Strong | Symmetric NO₂ Stretch |

| ~1020 | Strong | Ring Breathing Mode |

| ~840 | Medium | C-H In-plane Bending |

| ~605 | Medium | C-Br Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, two signals are expected from the aromatic protons on the pyridine ring, and one signal is expected from the protons of the methyl group. The chemical shifts (δ) of the ring protons are significantly influenced by the electronic effects of the substituents. The electron-withdrawing nitro group (NO₂) strongly deshields nearby protons, shifting their signals downfield to a higher ppm value. The bromine atom also has a deshielding effect, though less pronounced than the nitro group. The methyl group (-CH₃) is weakly electron-donating, causing a slight shielding effect.

Based on the structure, the following signals can be predicted:

H-3 Proton: This proton is adjacent to the bromine at position 2 and the nitro group at position 4. It is expected to be the most downfield of the ring protons.

H-6 Proton: This proton is adjacent to the nitrogen atom and the methyl group at position 5.

CH₃ Protons: The methyl group protons will appear as a singlet further upfield.

Predicted chemical shifts can be estimated by comparing with similar structures like 2-bromo-5-nitropyridine (B18158) and 2-bromo-5-methylpyridine (B20793). chemicalbook.comchemicalbook.com

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~8.8 - 9.0 | Singlet |

| H-6 | ~8.4 - 8.6 | Singlet |

| CH₃ | ~2.5 - 2.7 | Singlet |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, one for each carbon atom. The chemical shifts are influenced by the attached substituents in a predictable manner.

C-2: This carbon is directly bonded to the electronegative bromine atom and the ring nitrogen, causing a significant downfield shift.

C-4: Bonded to the strongly electron-withdrawing nitro group, this carbon will be heavily deshielded and appear far downfield.

C-5: This carbon is attached to the methyl group.

C-3 and C-6: These are the carbons bearing hydrogen atoms.

-CH₃: The methyl carbon will appear at the highest field (lowest ppm value).

Data from related compounds such as 2-bromo-5-methylpyridine and 2-bromo-3-methyl-5-nitropyridine (B1276501) can be used to estimate the chemical shifts. chemicalbook.comchemicalbook.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~142 - 145 |

| C-3 | ~125 - 128 |

| C-4 | ~150 - 155 |

| C-5 | ~138 - 141 |

| C-6 | ~150 - 153 |

| CH₃ | ~18 - 22 |

Isotopic Perturbation of Equilibrium NMR Studies in Related Systems

Isotopic Perturbation of Equilibrium (IPE) is a specialized NMR technique used to study systems in dynamic equilibrium, such as those involving tautomerism or rapidly fluctuating hydrogen bonds. researchgate.net The method relies on the principle that substituting an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) can slightly alter the position of a chemical equilibrium. This shift in equilibrium, though small, can lead to observable changes in the NMR chemical shifts of nearby nuclei, which are averaged over the equilibrating species. researchgate.net

While there are no specific IPE studies published for this compound, the technique could be hypothetically applied to investigate subtle electronic and structural dynamics. For instance, in related pyridine systems, IPE has been used to probe proton transfer and hydrogen bonding interactions. researchgate.netelsevierpure.com In the case of this compound, if it were to participate in intermolecular hydrogen bonding in solution (for example, with a protic solvent), deuteration of the solvent could perturb this equilibrium. The resulting changes in the ¹³C or ¹⁵N chemical shifts of the pyridine ring could provide quantitative information about the strength and nature of these weak interactions. The magnitude of the isotope-induced shift is a function of the change in the equilibrium constant upon isotopic substitution and the difference in chemical shifts between the two equilibrating states. researchgate.net

X-ray Crystallography and Single Crystal Structure Determination for Pyridine Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting a beam of X-rays off a single crystal of a compound, one can generate a diffraction pattern that can be mathematically transformed into a detailed electron density map of the molecule. From this map, atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. researchgate.netresearchgate.net

For pyridine derivatives, single-crystal X-ray diffraction reveals how substituents affect the geometry of the pyridine ring and how the molecules pack together in the crystal lattice. The parent pyridine molecule crystallizes in an orthorhombic system. wikipedia.org The introduction of substituents, as in this compound, influences these structural parameters.

Although a specific crystal structure for this compound is not publicly available, its key structural features can be inferred from crystallographic data of similar pyridine derivatives. researchgate.netacs.org

Expected Structural Features:

Planarity: The pyridine ring itself is expected to be largely planar. The nitro group may be slightly twisted out of the plane of the ring due to steric hindrance with the adjacent methyl group.

Bond Lengths: The C-N and C-C bond lengths within the pyridine ring will be intermediate between single and double bonds, characteristic of an aromatic system. The C-NO₂ and C-Br bond lengths will be consistent with values observed in other nitrated and brominated aromatic compounds. For example, in a related structure, the C-N bond distances were found to be approximately 1.27 Å. acs.org

Bond Angles: The internal bond angles of the pyridine ring will be close to 120°, with some distortion caused by the different substituents and the nitrogen heteroatom. The C-C-N angles will differ from the C-C-C angles.

Intermolecular Interactions: In the solid state, the packing of molecules would likely be governed by weak intermolecular interactions, such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the polar nitro group and the C-Br bond. acs.org

The determination of the single-crystal structure of this compound would provide definitive confirmation of these predicted geometric parameters and offer insight into its solid-state packing arrangement.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive search for detailed computational and spectroscopic studies on the chemical compound this compound has revealed a significant gap in currently available scientific literature. Despite the compound being identified and cataloged by chemical suppliers, dedicated research focusing on the correlation between its experimental spectroscopic data and theoretical computational models appears to be unpublished or not publicly accessible.

While the compound, with CAS number 66092-62-4, is listed by several chemical suppliers, indicating its synthesis and availability for research, in-depth academic investigation into its specific physicochemical properties through combined experimental and theoretical means is not found in prominent scientific databases.

The standard methodology for such an investigation, as requested, typically involves a multifaceted approach. Experimentally, techniques such as Fourier-transform infrared (FT-IR), FT-Raman, nuclear magnetic resonance (NMR), and UV-Vis spectroscopy are employed to characterize the molecule's vibrational, electronic, and magnetic properties.

Concurrently, computational methods, most notably Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to model the molecule's optimized geometry, vibrational frequencies, chemical shifts, and electronic transitions. The core of the scientific inquiry lies in the correlation between the experimental data and these calculated values. A strong correlation serves to validate the theoretical model, providing a deeper and more predictive understanding of the molecule's structure and behavior.

Numerous studies on structurally related pyridine derivatives, such as 2-bromo-5-nitropyridine and 2-amino-5-bromo-4-methylpyridine, are readily available. These studies successfully employ the spectroscopic-computational correlation approach to analyze molecular structure, stability, and reactivity. They provide clear examples of how experimental vibrational wavenumbers from FT-IR and Raman spectra are compared against scaled, theoretically calculated frequencies, often presented in detailed tables with potential energy distribution (PED) assignments to describe the nature of the vibrations. Similarly, experimental ¹H and ¹³C NMR chemical shifts are benchmarked against values calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, and experimental UV-Vis absorption maxima are compared with theoretical electronic transitions calculated by TD-DFT.

However, for this compound specifically, this crucial comparative data is absent from the public domain. Without a foundational research paper that has performed these specific experimental and computational analyses, it is not possible to construct an authoritative and scientifically accurate article on the spectroscopic-computational correlation for this compound. The generation of the requested detailed data tables and research findings is therefore unachievable at this time.

Mechanistic Exploration of Biological Activities and Structure Activity Relationships

Investigation of Antimicrobial Properties of Pyridine (B92270) Derivatives

Pyridine derivatives are a well-established class of compounds possessing significant antimicrobial properties. nih.govresearchgate.net The pyridine ring itself is known to exhibit fungicidal and bactericidal activity. researchgate.net The functionalization of this core structure often leads to enhanced efficacy against various pathogens. For instance, the presence of a nitro group is often associated with potent antimicrobial effects. nih.gov Studies on nicotinic acid benzylidene hydrazide derivatives showed that compounds with nitro substituents were among the most active against strains like S. aureus, B. subtilis, E. coli, and C. albicans. nih.gov

2-Bromo-5-methyl-4-nitropyridine, with its reactive bromo and electron-withdrawing nitro groups, is a key intermediate for creating novel antimicrobial agents. innospk.com Its structure allows for nucleophilic substitution of the bromine atom with various sulfur and nitrogen nucleophiles, a common strategy to generate libraries of compounds for antimicrobial screening. nih.gov For example, derivatives of the related 2-bromo-5-nitropyridine (B18158) have been used to synthesize compounds with potential antibacterial and antifungal activities. innospk.comsigmaaldrich.com The antimicrobial activity of related heterocyclic systems like quinoxalines is also well-documented, where substitutions at key positions with groups like anilino or phenylthio lead to moderate to good antibacterial activity. nih.gov Similarly, pyridine-containing azetidin-2-ones have been explored as antibiotic agents. scirp.org

The table below summarizes the antimicrobial activity of some representative pyridine derivatives, highlighting the role of specific substitutions.

| Compound Class | Substituents of Interest | Target Organisms | Observed Activity | Reference |

| Nicotinic acid benzylidene hydrazides | Nitro groups (e.g., at position 4) | S. aureus, B. subtilis, E. coli, C. albicans | High activity, comparable to standard drugs | nih.gov |

| 2-Amino-5-substituted pyridines | Thiophenol moiety | Phytopathogenic fungi and bacteria | Strongest fungicidal and bactericidal activity in the series | researchgate.net |

| Pyridine-containing azetidin-2-ones | Chloro and fluoro-phenyl groups | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent activity against tested strains | scirp.org |

| Quinoxaline Derivatives | Phenylthio groups | S. aureus, B. subtilis, E. coli | Good to moderate antibacterial activity | nih.gov |

Enzyme Inhibition Studies and Mechanism of Action

The biological activity of pyridine derivatives often stems from their ability to interact with and inhibit specific enzymes. this compound serves as a precursor in the synthesis of targeted enzyme inhibitors. The reactivity of the bromo and nitro groups allows for its incorporation into more complex molecules designed to fit into the active sites of enzymes.

Nitropyridine derivatives have been successfully developed as inhibitors for a variety of enzymes:

Kinase Inhibition: Derivatives of 2-chloro-5-methyl-3-nitropyridine (B188117) have been synthesized and shown to inhibit Janus kinase 2 (JAK2), a key enzyme in cell signaling pathways. nih.gov Another important target is the Epidermal Growth Factor Receptor (EGFR) kinase; pyridine derivatives have been investigated as potential inhibitors of both wild-type and mutant forms of EGFR. mdpi.comnih.gov

Urease Inhibition: A 5-nitropyridin-2-yl derivative demonstrated dual inhibition of chymotrypsin (B1334515) and urease, with an IC₅₀ value of 29.21 ± 0.98 μM against urease. nih.gov

Tubulin Polymerization Inhibition: A series of diarylpyridines, using the pyridine ring as a linker to mimic the structure of Combretastatin A-4 (a potent tubulin inhibitor), were designed and synthesized. nih.gov These compounds interfere with the formation of microtubules, a critical process in cell division, making them potential anticancer agents.

Topoisomerase Inhibition: 9-Anilinoacridine derivatives, which can include substituted pyridine rings, are known to inhibit DNA topoisomerase II by intercalating into DNA. ijper.org

Other Enzymes: The related compound 5-Bromo-2-methoxy-4-methyl-3-nitropyridine is reported to have anticancer activity by binding to bromodomains, which are protein domains that recognize acetylated lysine (B10760008) residues and are involved in regulating gene expression. chemicalbook.com

The mechanism of action for these inhibitors generally involves the pyridine derivative binding to the enzyme's active site or an allosteric site, leading to a modulation of its catalytic activity. The specific interactions depend on the substitution pattern of the pyridine ring and the topology of the target protein.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for understanding how ligands like pyridine derivatives interact with their biological targets at an atomic level. nih.govmdpi.com These techniques predict the binding conformation and affinity of a ligand within a protein's active site, guiding the rational design of more potent and selective inhibitors. mdpi.comnih.gov

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to another to form a stable complex. For example, docking studies on 2-bromo-5-methylpyridine (B20793) against breast cancer targets revealed binding affinities comparable to known prescription drugs, suggesting its potential as an anti-cancer agent. In another study, novel diarylpyridine derivatives were docked into the colchicine (B1669291) binding site of tubulin, revealing key hydrogen bond interactions with residues like β-ASN249 and β-SER178 that could explain their biological activity. nih.gov Similarly, docking has been used to identify potential pyridine-based inhibitors for targets like topoisomerase-II and EGFR. nih.govijper.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, offering a more realistic view of the interactions in a biological environment. nih.govnih.gov These simulations can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies, which provide a more accurate estimation of binding affinity. mdpi.comnih.gov While specific MD studies on this compound are not detailed in the provided sources, the general protocols for simulating protein-drug complexes are well-established and are routinely applied to pyridine derivatives to understand their mechanism of action and to refine their structure for improved binding. nih.govyoutube.com

These computational approaches allow researchers to visualize and analyze crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity and selectivity, thereby accelerating the drug discovery process. nih.govijper.org

Derivatization Strategies to Optimize Biological Activity and Selectivity

This compound is a versatile chemical intermediate, prized for its specific substitution pattern which allows for diverse chemical transformations. The presence of the bromine atom at position 2 and the nitro group at position 4 makes the pyridine ring susceptible to various reactions, enabling the synthesis of a wide array of derivatives with potentially optimized biological activity. chempanda.com

Key derivatization strategies include:

Nucleophilic Aromatic Substitution: The bromine atom is a good leaving group and can be readily substituted by a variety of nucleophiles, such as amines, thiols, and alcohols. This is a common and powerful method for introducing new functional groups to the pyridine scaffold. For instance, 2-fluoro-5-nitropyridine, a related compound, is highly reactive and used to prepare derivatives from alcohols and amines. cdnsciencepub.com

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents. This resulting amino group can then be further functionalized, for example, through acylation or diazotization reactions, opening up pathways to other classes of compounds. The synthesis of 2-bromo-4-methyl-5-nitropyridine (B1267849) itself can start from 2-amino-4-methylpyridine, which is first nitrated and then undergoes a diazotization reaction to introduce the bromine. guidechem.com